molecular formula C16H20O3 B14810523 2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B14810523
M. Wt: 260.33 g/mol
InChI Key: SHLLBHPKCWIMIB-UHFFFAOYSA-N
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Description

2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C16H20O3 It is a derivative of cyclohexane carboxylic acid, featuring a 3-methylphenyl group and an oxoethyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbenzaldehyde with cyclohexanone in the presence of a base, followed by oxidation to form the desired product. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Oxidizing Agent: Potassium permanganate or chromium trioxide

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance yield and reduce production costs. Common industrial methods include:

    Catalysts: Transition metal catalysts such as palladium or platinum

    Reaction Conditions: High-pressure reactors with controlled temperature and pressure

    Purification: Crystallization or chromatography techniques to isolate the pure compound

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation

    Substitution: Nitrating agents (nitric acid and sulfuric acid), halogenating agents (chlorine, bromine)

Major Products

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Alcohols

    Substitution Products: Nitro compounds, halogenated derivatives

Scientific Research Applications

2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
  • This compound methyl ester
  • This compound ethyl ester

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 3-methylphenyl group and the oxoethyl group on the cyclohexane ring differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.

Properties

IUPAC Name

2-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-11-5-4-7-13(9-11)15(17)10-12-6-2-3-8-14(12)16(18)19/h4-5,7,9,12,14H,2-3,6,8,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLLBHPKCWIMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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